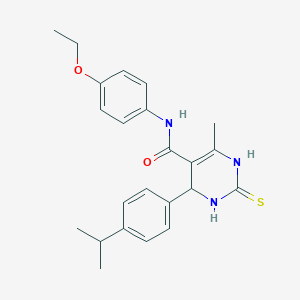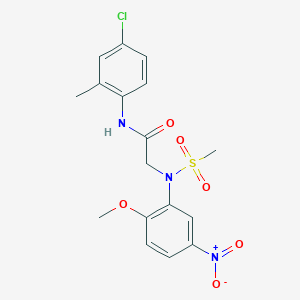![molecular formula C22H20O4 B4966126 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, commonly known as Flavokawain A (FKA), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKA has been extensively studied for its potential therapeutic applications due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one involves the inhibition of various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and NF-κB pathways. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the induction of autophagy (cellular self-digestion). 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one is its low solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
Future research on 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one should focus on its potential therapeutic applications, including its use as a cancer therapeutic agent. Further studies are needed to investigate the optimal dosage and administration route of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one, as well as its potential synergistic effects with other anticancer drugs. Additionally, the development of 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one derivatives with improved solubility and bioavailability should be explored.
Synthesemethoden
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarbaldehyde in the presence of a base catalyst. Another method involves the reaction between 2-hydroxyacetophenone and 2-oxocyclohexanecarboxylic acid in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential anticancer properties, as it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. 8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one has also been shown to inhibit cancer cell migration and invasion, which are crucial steps in cancer metastasis.
Eigenschaften
IUPAC Name |
8-methyl-7-(2-oxocyclohexyl)oxy-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-14-19(25-20-10-6-5-9-18(20)23)12-11-16-17(13-21(24)26-22(14)16)15-7-3-2-4-8-15/h2-4,7-8,11-13,20H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMBUBREXTRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-7-(2-oxo-cyclohexyloxy)-4-phenyl-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966047.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![1-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4966054.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)

![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)


![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)